molecular formula C9H9F3N6S B2533893 5-[7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-2-yl]-1,3,4-thiadiazol-2-amine CAS No. 1946812-84-5

5-[7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-2-yl]-1,3,4-thiadiazol-2-amine

Cat. No.: B2533893
CAS No.: 1946812-84-5
M. Wt: 290.27
InChI Key: BOXWKTXKPNAZIQ-UHFFFAOYSA-N
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Description

5-[7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-2-yl]-1,3,4-thiadiazol-2-amine is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazolo[1,5-a]pyrimidine core, which is a fused heterocyclic system, and a thiadiazole moiety, making it a versatile scaffold for drug discovery and other research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-2-yl]-1,3,4-thiadiazol-2-amine typically involves multiple steps, starting from readily available precursors. One common method involves the Suzuki–Miyaura cross-coupling reaction, which is a powerful tool for forming carbon-carbon bonds. This reaction can be performed using aryl and heteroaryl boronic acids in the presence of a palladium catalyst and a base . The reaction conditions often include the use of microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This can include scaling up the Suzuki–Miyaura cross-coupling reaction and employing continuous flow chemistry techniques to improve efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

5-[7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-2-yl]-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

5-[7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-2-yl]-1,3,4-thiadiazol-2-amine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

5-[7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N6S/c10-9(11,12)5-1-2-14-6-3-4(17-18(5)6)7-15-16-8(13)19-7/h3,5,14H,1-2H2,(H2,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOXWKTXKPNAZIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC(=NN2C1C(F)(F)F)C3=NN=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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